Product packaging for Cadmium tantalum oxide (CdTa2O6)(Cat. No.:CAS No. 12292-07-8)

Cadmium tantalum oxide (CdTa2O6)

Cat. No.: B076324
CAS No.: 12292-07-8
M. Wt: 698.72 g/mol
InChI Key: XBNXTWNKCLJGLG-UHFFFAOYSA-N
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Description

Cadmium tantalum oxide (CdTa2O6) is an advanced inorganic compound of significant interest in materials science research, primarily valued for its dielectric and photocatalytic properties. It crystallizes in a perovskite-related structure, which is central to its functional behavior. Its primary research application is in the development of next-generation electronic components, where it is investigated as a high-k dielectric material for capacitors and gate oxides in microelectronics, offering potential for enhanced energy storage and miniaturization. Concurrently, CdTa2O6 is a prominent subject in photocatalysis studies. Its electronic band structure allows for the absorption of light, facilitating redox reactions for applications such as photocatalytic water splitting for hydrogen production and the degradation of organic pollutants. The mechanism of action involves the generation of electron-hole pairs upon photoexcitation; these charge carriers migrate to the material's surface to drive chemical reactions. Furthermore, its stability and specific crystal structure make it a model compound for exploring structure-property relationships in mixed-metal oxides. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cd(TaO3)2<br>Cd2O7Ta2 B076324 Cadmium tantalum oxide (CdTa2O6) CAS No. 12292-07-8

Properties

IUPAC Name

cadmium(2+);oxygen(2-);tantalum(5+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2Cd.7O.2Ta/q2*+2;7*-2;2*+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNXTWNKCLJGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cd+2].[Cd+2].[Ta+5].[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cd2O7Ta2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30924321
Record name Cadmium tantalum(5+) oxide (2/2/7)
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Molecular Weight

698.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12292-07-8
Record name Cadmium tantalum oxide (CdTa2O6)
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Record name Cadmium tantalum oxide (CdTa2O6)
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Record name Cadmium tantalum(5+) oxide (2/2/7)
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Record name Cadmium ditantalum hexaoxide
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Structural Analysis and Crystallography of Cadmium Tantalum Oxide

Crystal Structure Determination

The precise arrangement of atoms in CdTa₂O₆ has been elucidated through crystallographic studies, revealing a well-defined and ordered structure.

Cadmium tantalum oxide crystallizes in the orthorhombic columbite structure. X-ray diffraction analyses confirm that CdTa₂O₆ belongs to the space group Pbcn (No. 60). This structure is a common arrangement for AB₂O₆-type oxides. The crystallographic parameters for CdTa₂O₆ have been identified and are cataloged under JCPDS card No. 39-1431.

Crystallographic Data for Cadmium Tantalum Oxide (CdTa₂O₆)
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbcn (No. 60)
Lattice Parameter 'a'5.8510 Å
Lattice Parameter 'b'14.7847 Å
Lattice Parameter 'c'5.1462 Å
Unit Cell Volume (V)445.17 ų

The columbite structure of CdTa₂O₆ is characterized by a specific network of interconnected octahedra. Within this framework, octahedra that share the same central cation are linked by sharing edges, which results in the formation of zigzag chains that extend along the c-axis. The tantalum-centered octahedra (TaO₆) of adjacent chains then share corners to create double layers that are parallel to the bc-plane. These layers are subsequently connected by cadmium-centered octahedra (CdO₆) through common corners. This arrangement can also be described as a stacking of layers in an A-B-B-A sequence along the a-b plane.

In the CdTa₂O₆ crystal structure, both the cadmium (Cd²⁺) and tantalum (Ta⁵⁺) cations exhibit octahedral coordination with oxygen anions. This means each Cd²⁺ ion is surrounded by six oxygen atoms, forming a CdO₆ octahedron, and each Ta⁵⁺ ion is similarly surrounded by six oxygen atoms, forming a TaO₆ octahedron. This six-fold coordination is a defining feature of the columbite mineral family to which CdTa₂O₆ belongs.

Orthorhombic Columbite Structure

Phase Transitions and Polymorphism

The stability of the CdTa₂O₆ crystal structure and its potential to transform into other phases (polymorphism) are critical aspects of its material science.

While the polymorphism of related compounds, such as the parent tantalum pentoxide (Ta₂O₅), has been studied, specific temperature-induced structural transformations for cadmium tantalum oxide (CdTa₂O₆) are not extensively documented in the available literature. Tantalum pentoxide is known to have at least two polymorphs, with a reversible phase transition occurring at approximately 1360 °C nih.gov. However, similar detailed phase transition studies for CdTa₂O₆ are not readily found. Research on other tantalate compounds, such as BaTa₂O₆, has shown transformations from an orthorhombic phase to a tetragonal tungsten bronze structure at high temperatures (around 1350 °C), suggesting that such transitions are possible within the broader family of tantalate oxides.

The study of structural phase transitions in crystalline solids, such as those that could occur in oxides like CdTa₂O₆, is often guided by established theoretical frameworks. Group-theoretical methods provide a systematic way to understand the effects of structural distortions on a high-symmetry parent structure. These methods can predict the possible structures and sequences of phases that may arise during a transition.

Landau theory offers another powerful framework, providing a formal basis for predicting how properties like elastic constants vary during a phase transition. For perovskite-type crystals, which share the feature of octahedral networks with columbites, model Hamiltonians have been used to discuss structural transitions that involve the rotation of oxygen octahedra. These theoretical approaches are invaluable for analyzing and predicting the behavior of complex oxide systems during solid-solid transformations.

Defect Chemistry and Non-Stoichiometry

The crystal structure of cadmium tantalum oxide, which is expected to be related to the pyrochlore (B1171951) (A2B2O7) or a defect pyrochlore (A2B2O6) structure, allows for a variety of point defects that contribute to its non-stoichiometry. These defects can significantly influence the material's electronic and ionic conductivity, as well as its catalytic and optical properties. The general formula for pyrochlore is A2B2O7, where A and B are cations of different sizes and charges. A defect pyrochlore structure, such as A2B2O6, implies the presence of ordered anion vacancies.

The primary types of point defects anticipated in a pyrochlore-related structure for CdTa2O6 include:

Cation Antisite Defects: This type of defect involves the swapping of A-site and B-site cations. In the case of CdTa2O6, this would be the exchange of Cd²⁺ and Ta⁵⁺ ions between their respective crystallographic sites. The energy of formation for these defects is related to the difference in ionic radii and charge between the A and B cations. A smaller difference generally leads to a higher probability of antisite disorder. This disorder can lead to a transformation from an ordered pyrochlore structure to a disordered defect-fluorite structure.

Frenkel Defects: These are pairs of a vacancy and an interstitial atom of the same species. In pyrochlore structures, both cation and anion Frenkel defects can occur.

Anion Frenkel Defects: An oxygen ion moves from its regular lattice site to an interstitial position, creating an oxygen vacancy and an oxygen interstitial. This is a common defect in pyrochlore oxides and is a key mechanism for ionic conductivity.

Cation Frenkel Defects: A cation (either Cd²⁺ or Ta⁵⁺) moves to an interstitial site, leaving a vacancy. These are generally higher energy defects compared to anion Frenkel pairs.

Vacancies:

Anion (Oxygen) Vacancies: These are missing oxygen ions from their lattice positions. In a defect pyrochlore with the formula A2B2O6, there is an ordered array of one-seventh of the anion sites being vacant compared to the full A2B2O7 pyrochlore structure. Additional, disordered oxygen vacancies can be created through thermal processes or by aliovalent doping.

Non-stoichiometry in CdTa2O6 can arise from deviations in the ideal Cd:Ta:O ratio of 1:2:6. This can be accommodated by a combination of the defects mentioned above. For example:

Cadmium or Tantalum Excess/Deficiency: A deviation from the ideal 1:2 cation ratio can be accommodated by the formation of antisite defects or cation vacancies. For instance, an excess of tantalum might be accommodated by tantalum ions occupying cadmium sites (antisite defect) or by the presence of cadmium vacancies.

Oxygen Deficiency/Excess: Oxygen non-stoichiometry is primarily managed through oxygen vacancies (deficiency) or oxygen interstitials (excess). Given the open pyrochlore structure, the formation of oxygen vacancies is generally more favorable.

The table below summarizes the expected point defects in CdTa2O6 and their role in non-stoichiometry.

Defect TypeDescriptionKröger-Vink NotationConsequence for Stoichiometry
Cation Antisite Cadmium ion on a tantalum siteCd'''TaAccommodates Cd/Ta non-stoichiometry
Tantalum ion on a cadmium siteTa...CdAccommodates Cd/Ta non-stoichiometry
Anion Frenkel Pair Oxygen vacancy and interstitialV..O + O''iIntrinsic defect, does not change overall stoichiometry
Oxygen Vacancy Missing oxygen ionV..OLeads to oxygen deficiency (CdTa2O6-δ)
Cadmium Vacancy Missing cadmium ionV''CdCan compensate for tantalum excess or oxygen excess
Tantalum Vacancy Missing tantalum ionV'''''TaCan compensate for cadmium excess or oxygen excess

Electronic Structure and Band Theory of Cadmium Tantalum Oxide

First-Principles Calculations of Electronic Band Structure

First-principles calculations, rooted in density functional theory (DFT), provide a powerful computational framework to predict the electronic band structure of materials from fundamental quantum mechanical principles, without the need for empirical parameters. While specific, comprehensive first-principles studies on CdTa2O6 are not widely available in public literature, insights can be drawn from theoretical investigations of related pyrochlore (B1171951) oxides and other tantalates. aps.orgresearchgate.net

These calculations typically reveal a complex arrangement of energy bands. For a pyrochlore oxide like CdTa2O6, the transition-metal (Tantalum) d orbitals and the oxygen p orbitals are expected to be the primary contributors to the bands near the Fermi level, which is the highest energy level that electrons occupy at absolute zero temperature.

The valence band (VB) and conduction band (CB) are the most critical regions of the electronic band structure, as the energy difference between them—the band gap—determines the material's electrical conductivity and optical properties.

In cadmium tantalum oxide, the character of these bands is a hybridization of atomic orbitals from its constituent elements:

Valence Band (VB): The upper part of the valence band is predominantly formed by the O 2p orbitals. These are often mixed with the Ta 5d orbitals and, to a lesser extent, the Cd 4d orbitals. researchgate.net The hybridization between O 2p and Ta 5d states is a key feature in many transition metal oxides and is crucial in determining the electronic and catalytic properties.

Conduction Band (CB): The lower edge of the conduction band is primarily composed of the unoccupied Ta 5d orbitals. researchgate.net The higher energy regions of the conduction band may also feature contributions from Cd 5s and 5p orbitals.

The interaction and overlap of these orbitals dictate the width and dispersion of the valence and conduction bands, which in turn affects the mobility of charge carriers (electrons and holes).

The presence of cadmium in the tantalate structure introduces specific modifications to the electronic landscape. The Cd 4d states are generally located at higher binding energies compared to the O 2p states, but their interaction can influence the width and energy of the valence band. researchgate.net

Band Gap Engineering and Tuning

The ability to modify the band gap of a semiconductor is a cornerstone of materials design for specific applications. For a photocatalyst, for instance, a narrower band gap allows for the absorption of a broader range of the solar spectrum. For CdTa2O6, several strategies for band gap engineering can be theoretically considered and practically implemented:

Doping: Introducing foreign atoms (dopants) into the CdTa2O6 lattice can create new energy levels within the band gap or shift the positions of the valence and conduction band edges. Doping with cations on the Cd or Ta sites, or with anions on the O site, can effectively tune the band gap.

Solid Solutions: Forming solid solutions with other tantalates or niobates, for example, by creating mixed-crystal systems like (Cd,A)Ta2O6 or Cd(Ta,Nb)2O6 (where A is another divalent metal), can continuously vary the lattice parameters and orbital overlaps, leading to a tunable band gap.

Quantum Confinement: In nanostructured forms of CdTa2O6, such as nanoparticles or thin films, the band gap can be influenced by quantum confinement effects. As the size of the material approaches the exciton (B1674681) Bohr radius, the energy levels become discrete, and the effective band gap increases.

These approaches to band gap engineering are guided by theoretical calculations, which can predict the effect of different modifications on the electronic structure before experimental synthesis is undertaken.

Density of States Analysis

The Density of States (DOS) provides a more detailed picture of the electronic structure by quantifying the number of available electronic states at each energy level. A DOS analysis for CdTa2O6 would complement the band structure diagram and provide crucial information about the orbital contributions to the electronic states.

A typical projected density of states (PDOS) plot for a tantalate oxide would reveal:

A high density of states in the valence band region, primarily composed of O 2p orbitals, with some contribution from Ta 5d states, indicating strong hybridization.

A region of zero or very low density of states corresponding to the band gap.

A region of high density of states above the Fermi level, forming the conduction band, which is dominated by the Ta 5d orbitals.

The shape and features of the DOS, such as the sharpness of the band edges, can provide insights into the effective masses of electrons and holes, which are important parameters for understanding charge transport properties. For pyrochlore structures, the DOS can exhibit interesting features, such as flat bands, which can lead to novel electronic phenomena. researchgate.net

Spectroscopic Characterization of Electronic and Vibrational States in Cadmium Tantalum Oxide

X-ray Diffraction (XRD) for Structural and Phase Analysis

X-ray diffraction (XRD) is a primary and indispensable technique for the structural and phase analysis of crystalline materials like cadmium tantalum oxide. This non-destructive method provides detailed information about the atomic arrangement within the crystal lattice. When a beam of X-rays interacts with the material, the regularly spaced atoms act as a diffraction grating, producing a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline phase, allowing for its identification.

In the study of CdTa₂O₆, XRD is instrumental in confirming the synthesis of the desired compound and identifying its crystal structure. Research has consistently shown that cadmium tantalum oxide crystallizes in an orthorhombic columbite structure. cranfield.ac.ukresearchgate.netnih.govdergipark.org.tr The diffraction peaks observed in the XRD pattern are compared with standard diffraction data from crystallographic databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to verify the phase. The absence of peaks corresponding to precursor materials or other phases indicates the high purity of the synthesized CdTa₂O₆. Furthermore, XRD can be used to monitor phase transitions that may occur under different temperatures or pressures.

Beyond phase identification, XRD data allows for the quantitative determination of key structural parameters such as crystallite size and lattice parameters. The broadening of the diffraction peaks is inversely related to the size of the coherent diffracting domains, known as crystallites. The average crystallite size can be estimated using the Scherrer equation:

D = (Kλ) / (β cosθ)

where:

D is the mean crystallite size.

K is the shape factor (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

For more detailed analysis, methods like the Williamson-Hall plot can be employed to separate the contributions of crystallite size and microstrain to the peak broadening. nih.gov

The precise positions of the diffraction peaks are used to determine the lattice parameters (a, b, and c for an orthorhombic system) of the unit cell. These parameters define the dimensions of the fundamental repeating unit of the crystal structure. Any shifts in the peak positions can indicate changes in the lattice parameters due to factors like doping or strain. For instance, studies on related columbite niobates have shown that doping can cause a shift in XRD peaks, indicating a contraction or expansion of the lattice. dergipark.org.tr While specific lattice parameter values for pure CdTa₂O₆ require detailed experimental analysis, the methodology remains a standard application of XRD.

Table 1: XRD Analysis Parameters for a Hypothetical CdTa₂O₆ Sample

ParameterDescriptionTypical Methodology
Crystal SystemThe crystal system to which the material belongs.Determined from the overall diffraction pattern. For CdTa₂O₆, this is orthorhombic.
Space GroupThe specific symmetry group of the crystal.Identified through detailed analysis of the diffraction pattern and comparison with crystallographic databases.
Lattice Parameters (a, b, c)The dimensions of the unit cell.Calculated from the positions of the diffraction peaks using Bragg's Law and the appropriate crystallographic equations for the orthorhombic system.
Crystallite SizeThe average size of the coherently scattering crystalline domains.Estimated from the broadening of the diffraction peaks using the Scherrer equation or Williamson-Hall analysis.

Electron Microscopy Techniques

Electron microscopy techniques are vital for visualizing the morphology and microstructure of materials at high magnifications, providing insights that complement the structural information obtained from XRD.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of cadmium tantalum oxide. In SEM, a focused beam of electrons is scanned across the surface of the sample, and the interaction of the electrons with the sample produces various signals, including secondary electrons and backscattered electrons. These signals are collected to form an image of the surface.

SEM analysis of CdTa₂O₆ powders and ceramics has revealed important details about their particle shape and size distribution. Studies have shown that CdTa₂O₆, when synthesized via solid-state reaction, often consists of agglomerated particles. nih.gov The morphology of the grains has been described as oval-shaped and somewhat irregular, with sizes ranging from the submicron level to several micrometers. researchgate.netdergipark.org.tr The grain size and degree of agglomeration can be influenced by synthesis conditions such as temperature and duration of calcination. Understanding the morphology is critical as it can affect the material's properties, including its performance in catalytic or optical applications.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the investigation of the internal microstructure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image.

While specific TEM studies on CdTa₂O₆ are not extensively reported in the provided context, the application of TEM to similar materials like MgTa₂O₆ highlights its utility. researchgate.net High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes, providing direct evidence of the crystalline nature of the material and allowing for the measurement of interplanar spacings. These measurements can be correlated with XRD data to confirm the crystal structure. Electron diffraction, a technique often performed within a TEM, can produce diffraction patterns from very small regions of the sample, which are invaluable for determining the crystal structure and orientation of individual nanocrystals. TEM is also instrumental in identifying microstructural features such as grain boundaries, dislocations, and other crystalline defects that can significantly influence the material's properties.

Compositional Analysis Techniques

Confirming the elemental composition of synthesized materials is a critical step in their characterization, ensuring that the desired stoichiometry has been achieved.

Energy Dispersive Spectroscopy (EDS or EDX) is a widely used technique for elemental analysis that is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). When the electron beam in an electron microscope strikes the sample, it can excite electrons in the atoms of the sample, causing them to be ejected. When electrons from higher energy levels fill these vacancies, they emit X-rays with energies that are characteristic of the specific elements present. By detecting and analyzing the energy of these X-rays, EDS can identify the elemental composition of the sample.

EDS analysis is routinely performed on cadmium tantalum oxide to confirm the presence and relative proportions of cadmium (Cd), tantalum (Ta), and oxygen (O). nih.govresearchgate.netresearchgate.net This analysis is crucial for verifying the stoichiometry of the CdTa₂O₆ compound and ensuring the absence of impurities from precursor materials or contamination. The results of EDS are often presented as a spectrum with peaks corresponding to the different elements present. Quantitative analysis can also be performed to determine the atomic or weight percentages of each element, which should align with the theoretical values for CdTa₂O₆. For instance, studies on doped CdTa₂O₆ have utilized EDS to confirm the successful incorporation of the dopant ions into the host lattice. dergipark.org.tr

Table 2: Elemental Composition of CdTa₂O₆ as Determined by EDS

ElementSymbolTheoretical Atomic %Theoretical Weight %
CadmiumCd11.122.6
TantalumTa22.272.8
OxygenO66.719.3
Total 100.0 100.0

Note: The theoretical values are calculated based on the chemical formula CdTa₂O₆. Experimental values obtained from EDS would be expected to be in close agreement with these values.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful set of techniques for probing the vibrational modes of a material. nih.gov These methods provide complementary information about the functional groups, molecular structure, and crystal lattice dynamics of cadmium tantalum oxide. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Groups and Molecular Structure

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. su.se This technique is particularly useful for identifying functional groups present in a sample. libretexts.orgresearchgate.netthermofisher.com

In the context of cadmium tantalum oxide (CdTa₂O₆), the FTIR spectrum is expected to be dominated by bands corresponding to the vibrations of the metal-oxygen (M-O) bonds within the crystal lattice. The absorption bands observed below 1000 cm⁻¹ are typically considered the fingerprint region for metal oxides. researchgate.net For instance, a characteristic vibrational mode for the Cd-O linkage in cadmium oxide (CdO) is found around 425 cm⁻¹. researchgate.net Similarly, Ta-O stretching vibrations in tantalum oxides give rise to distinct absorption bands.

The presence of hydroxyl groups (-OH) on the surface or within the structure, often due to moisture, can be identified by a broad absorption band in the region of 3200-3600 cm⁻¹. researchgate.netresearchgate.net The analysis of FTIR spectra can also reveal changes in the chemical structure due to factors like metal ion incorporation or environmental stress. nih.govnih.gov

Table 2: Characteristic FTIR Absorption Bands for Functional Groups Relevant to Cadmium Tantalum Oxide

Functional GroupWavenumber Range (cm⁻¹)Vibration Type
M-O (Metal-Oxygen)< 1000Stretching and Bending
O-H (Hydroxyl)3200 - 3600Stretching (Broad)
C=O (Carbonyl)1670 - 1780Stretching (if present as impurity) pressbooks.pub

Raman Spectroscopy for Vibrational Modes and Crystal Lattice Dynamics

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. sdu.dk It is complementary to FTIR spectroscopy and is particularly sensitive to the vibrations of the crystal lattice. georgetown.edu

For cadmium tantalum oxide, Raman spectroscopy can be used to identify the specific vibrational modes associated with the Cd-O and Ta-O bonds within the crystal structure. The number and symmetry of the Raman-active modes are determined by the crystal structure of CdTa₂O₆. For example, in cadmium oxide (CdO), first-order Raman peaks are observed, and the second-order spectrum can be interpreted in terms of various phonon processes. researchgate.net Similarly, different phases of tantalum pentoxide (Ta₂O₅) exhibit distinct Raman spectra, allowing for phase identification. osti.gov

The positions and widths of the Raman peaks can be influenced by factors such as crystal size, strain, and defects in the lattice. Therefore, Raman spectroscopy is a valuable tool for assessing the crystalline quality of CdTa₂O₆.

Table 3: Representative Raman Modes for Constituent Oxides

MaterialRaman Peak Position (cm⁻¹)Assignment
CdO~345, 404 researchgate.netFirst-order Raman peaks researchgate.net
Ta₂O₅Varies with phaseTa-O stretching and bending modes osti.gov

Theoretical Calculations of IR and Raman Active Modes

Theoretical calculations, often based on density functional theory (DFT), are a powerful tool for understanding and interpreting the experimental vibrational spectra of materials like cadmium tantalum oxide. aps.orgnih.gov These calculations can predict the frequencies and symmetries of the infrared (IR) and Raman-active vibrational modes. libretexts.orguci.edu

By constructing a computational model of the CdTa₂O₆ crystal structure, it is possible to calculate the vibrational modes and their corresponding activities. aps.org The results of these calculations can then be compared with the experimental FTIR and Raman spectra to make definitive assignments of the observed peaks to specific atomic motions within the crystal lattice. researchgate.net This synergy between theory and experiment allows for a more complete understanding of the material's structural and dynamic properties.

Theoretical calculations can also provide insights into how the vibrational modes are affected by factors such as crystallographic phase, defects, and strain. This information is crucial for establishing structure-property relationships in cadmium tantalum oxide.

Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Band Gap

UV-Visible (UV-Vis) absorption spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a material. shu.ac.uk This absorption corresponds to the excitation of electrons from lower to higher energy states, known as electronic transitions. pharmatutor.orglibretexts.orgyoutube.com For semiconductor materials like cadmium tantalum oxide, UV-Vis spectroscopy is a primary method for determining the optical band gap. thermofisher.comresearchgate.net

The absorption of a photon with energy equal to or greater than the band gap energy (Eg) promotes an electron from the valence band (VB) to the conduction band (CB). thermofisher.com The onset of this strong absorption in the UV-Vis spectrum can be used to estimate the band gap energy.

A common method for determining the band gap from UV-Vis absorption data is the Tauc plot analysis. researchgate.netyoutube.com This involves plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and the exponent n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap energy is then determined by extrapolating the linear portion of the Tauc plot to the energy axis. youtube.comresearchgate.netresearchgate.net

The band gap of cadmium tantalum oxide is a critical parameter that influences its electronic and photocatalytic properties. The position of the absorption edge and the calculated band gap value can be affected by factors such as particle size (due to quantum confinement effects), crystallinity, and the presence of defects. researchgate.net

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a important technique for characterizing the emission properties of Cadmium Tantalum Oxide (CdTa₂O₆), particularly when doped with rare-earth ions. The CdTa₂O₆ host lattice provides a stable environment for dopant ions, enabling distinct electronic transitions that result in luminescence.

Studies on doped CdTa₂O₆ have revealed that the material can be an effective phosphor. When doped with trivalent rare-earth ions such as Europium (Eu³⁺), Dysprosium (Dy³⁺), and Neodymium (Nd³⁺), CdTa₂O₆ exhibits characteristic emission spectra corresponding to the 4f-4f electronic transitions of the dopant ions.

For instance, Dy³⁺-doped CdTa₂O₆ phosphors show emissions in the blue and yellow regions of the visible spectrum. researchgate.netdergipark.org.tr The primary emission peaks are observed at approximately 487.1 nm (blue), corresponding to the ⁴F₉/₂→⁶H₁₅/₂ transition, and 577.8 nm (yellow), attributed to the ⁴F₉/₂→⁶H₁₃/₂ transition. researchgate.net The combination of these emissions can result in white light generation, making it a material of interest for solid-state lighting. dergipark.org.tr The emission intensity is dependent on the dopant concentration, with quenching effects observed at higher concentrations. researchgate.netdergipark.org.tr

In Eu³⁺-doped CdTa₂O₆, the material emits in the orange-red region. nih.gov Characteristic emission peaks have been identified at 591.8 nm and 612.1 nm, which are due to the ⁵D₀ → ⁷Fₙ (n=1, 2) transitions of the Eu³⁺ ion. nih.govacs.org The emission intensity of these phosphors is also sensitive to the Eu³⁺ concentration, with an optimal doping level before concentration quenching occurs. nih.govacs.org

Furthermore, when doped with Nd³⁺, CdTa₂O₆ becomes an efficient near-infrared (NIR) emitter. researchgate.netdntb.gov.ua The emission spectra show prominent peaks at approximately 889 nm and 1073 nm, corresponding to the ⁴F₃/₂→⁴I₉/₂ and ⁴F₃/₂→⁴I₁₁/₂ transitions of Nd³⁺, respectively. researchgate.net The high intensity of the 889 nm emission suggests potential applications in laser technologies. dntb.gov.ua

Below is a data table summarizing the observed photoluminescence emissions in doped CdTa₂O₆.

Dopant IonExcitation Wavelength (nm)Major Emission Peaks (nm)Corresponding TransitionReference
Dy³⁺353.0487.1 (Blue)⁴F₉/₂ → ⁶H₁₅/₂ researchgate.net
577.8 (Yellow)⁴F₉/₂ → ⁶H₁₃/₂ researchgate.net
Eu³⁺Not Specified591.8 (Orange)⁵D₀ → ⁷F₁ nih.govacs.org
612.1 (Red)⁵D₀ → ⁷F₂ nih.govacs.org
Nd³⁺800.0 (Diode Laser)889 (NIR)⁴F₃/₂ → ⁴I₉/₂ researchgate.netdntb.gov.ua
1073 (NIR)⁴F₃/₂ → ⁴I₁₁/₂ researchgate.net

Cathodoluminescence (CL) for Intrinsic Emission

Cathodoluminescence (CL) spectroscopy, which involves excitation by an electron beam, is a powerful tool for investigating both intrinsic and extrinsic emissions in materials. In the case of Cadmium Tantalum Oxide, CL studies have successfully identified the intrinsic emission originating from the host material itself.

Research has shown that undoped CdTa₂O₆ exhibits a characteristic CL emission peak at approximately 450 nm. dntb.gov.uaresearchgate.net This blue emission is attributed to the intrinsic luminescence of the polycrystalline CdTa₂O₆ host. This emission is a fundamental property of the material's electronic structure. The same intrinsic emission peak at 450 nm is also observed in samples doped with Nd³⁺, indicating that the host emission persists alongside the dopant-specific emissions. dntb.gov.uaresearchgate.net

PropertyWavelength (nm)DescriptionReference
Intrinsic CL Emission~450Emission from the CdTa₂O₆ host material. dntb.gov.uaresearchgate.net

Radioluminescence (RL) for Scintillation Properties

Radioluminescence (RL) measures the light emitted from a material under high-energy radiation, such as X-rays, and is crucial for evaluating a material's potential as a scintillator. Studies on doped Cadmium Tantalum Oxide have demonstrated its scintillation capabilities.

When doped with Eu³⁺, CdTa₂O₆ phosphors exhibit significant RL emission. nih.gov The scintillation emissions, monitored from the ultraviolet to the near-infrared spectral region, show high intensity, which is attributed to the good scintillation properties of the phosphor. nih.govacs.org Similarly, Nd³⁺-doped CdTa₂O₆ shows RL emissions in both the visible and infrared regions, corresponding to the electronic transitions of the Nd³⁺ ion. dntb.gov.ua The similarity between the RL and PL spectral profiles suggests that the same luminescence centers are activated through different excitation mechanisms. dntb.gov.ua

The intrinsic emission of tantalate compounds under X-ray excitation is typically a broad peak. core.ac.uk For example, the related compound Zn₃Ta₂O₈ shows a broad intrinsic emission centered around 3.2 eV (~387 nm). core.ac.uk This suggests that the CdTa₂O₆ host can efficiently absorb high-energy radiation and transfer that energy to luminescence centers, whether they are intrinsic defects or dopant ions.

Dopant IonRL Emission RegionScintillation PropertyReference
Eu³⁺UV to Near-IRHigh RL emission indicates good scintillation. nih.govacs.org
Nd³⁺Visible and InfraredRL emissions correspond to Nd³⁺ transitions. dntb.gov.ua

Thermoluminescence (TL) for Trap State Analysis

Thermoluminescence (TL) is a technique used to study electron trap states within a material's band gap. By heating a previously irradiated sample, trapped electrons are released, and the resulting light emission (glow curve) is measured as a function of temperature. The shape and position of the peaks in the glow curve provide information about the energy depth and density of these trap states.

Investigations into the TL properties of Eu³⁺-doped CdTa₂O₆ have been conducted to analyze its trap states. nih.gov In these studies, the phosphor was irradiated with short-wave UV light (254 nm) to populate the traps. Subsequently, TL glow curves were monitored over a temperature range of 50 °C to 400 °C with a controlled heating rate. nih.gov The analysis of these glow curves allows for the determination of kinetic parameters, such as the trap depth (activation energy), which are essential for understanding the mechanisms of energy storage and release in the phosphor. Such studies are particularly relevant for applications in radiation dosimetry. nih.gov

Analysis ParameterConditionPurposeReference
Excitation SourceShort-wave UV light (254 nm)To populate electron/hole traps. nih.gov
Temperature Range50 °C to 400 °CTo release trapped charge carriers. nih.gov
Heating Rate2 °C s⁻¹To generate the TL glow curve for analysis. nih.gov

X-ray Scattering Techniques (SAXS, WAXS)

While specific studies applying Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) to Cadmium Tantalum Oxide were not prominently found in the searched literature, these techniques are fundamental for materials characterization.

Wide-Angle X-ray Scattering (WAXS) , which is synonymous with standard X-ray Diffraction (XRD), probes the structure of materials at the atomic and molecular level. It is used to determine the crystalline phase, lattice parameters, and degree of crystallinity. For CdTa₂O₆, WAXS analysis would be essential to confirm the synthesis of the correct orthorhombic columbite crystal structure and to analyze any structural changes resulting from doping or different processing conditions.

Small-Angle X-ray Scattering (SAXS) provides information about larger-scale structures, typically in the range of 1 to 100 nanometers. It is used to determine the size, shape, and distribution of nanoparticles, pores, or other nanoscale density fluctuations within a material. For CdTa₂O₆ prepared as a nanopowder or nanocomposite, SAXS would be an invaluable tool for characterizing the particle size distribution and morphology, which can significantly influence its optical and catalytic properties.

TechniqueInformation ProvidedPotential Application for CdTa₂O₆
WAXS Crystalline structure, lattice parameters, phase purity.Confirming the orthorhombic columbite phase; analyzing strain from doping.
SAXS Nanoparticle size, shape, and distribution; porosity.Characterizing nanopowders to correlate particle size with luminescent efficiency.

Optical Phenomena and Luminescence Studies of Doped Cadmium Tantalum Oxide Phosphors

The investigation into the optical and luminescent characteristics of cadmium tantalum oxide (CdTa₂O₆) phosphors, particularly when doped with rare-earth elements, reveals a range of phenomena with potential applications in lighting and radiation detection technologies.

Dielectric and Ferroelectric Properties of Cadmium Tantalum Oxide

Dielectric Response Mechanisms

A complete understanding of the dielectric response of CdTa₂O₆ would require data on its dielectric constant (relative permittivity) and dielectric loss tangent as a function of frequency and temperature. Typically, for dielectric materials, the dielectric constant shows a decrease with increasing frequency due to the inability of various polarization mechanisms (electronic, ionic, dipolar, and interfacial) to keep up with the rapidly changing electric field. d-nb.infowikipedia.org

A data table, such as the one hypothetically presented below, would be essential for evaluating the material's suitability for applications like capacitors or as a gate dielectric in transistors.

Hypothetical Data Table for Dielectric Properties of CdTa₂O₆

Frequency (Hz) Dielectric Constant (ε') Dielectric Loss (tan δ)
100 - -
1k - -
10k - -
100k - -
1M - -

No experimental data is currently available in the public domain to populate this table.

Ferroelectric Behavior and Polarization Dynamics

Ferroelectricity is characterized by the presence of a spontaneous electric polarization that can be reversed by an external electric field, leading to a characteristic hysteresis loop in the polarization-electric field (P-E) relationship. arxiv.org Key parameters extracted from this loop include:

Remnant Polarization (Pᵣ): The polarization remaining in the material after the external electric field is removed.

Saturation Polarization (Pₛ): The maximum polarization that can be achieved under a high electric field.

Coercive Field (E_c): The electric field strength required to switch the polarization back to zero. arxiv.orgnih.gov

The dynamics of this polarization switching are crucial for applications in non-volatile memory devices like Ferroelectric RAM (FeRAM). arxiv.org Currently, there are no published P-E hysteresis loops or associated data for CdTa₂O₆.

Hypothetical Data Table for Ferroelectric Properties of CdTa₂O₆

Property Value Unit
Remnant Polarization (Pᵣ) - µC/cm²
Saturation Polarization (Pₛ) - µC/cm²
Coercive Field (E_c) - kV/cm

No experimental data is currently available in the public domain to populate this table.

Piezoelectric Phenomena

Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress, and conversely, to deform mechanically when an electric field is applied. mdpi.com This property is intrinsically linked to the crystal structure and is only present in non-centrosymmetric materials. The piezoelectric response is quantified by the piezoelectric coefficient, often denoted as d₃₃, which describes the strain produced in the direction of the applied electric field. ydic.co.jp

For a comprehensive analysis, the full piezoelectric tensor, which relates the vector of electric polarization to the tensor of mechanical stress, would need to be determined. mdpi.com However, no experimental values for the piezoelectric coefficients of Cadmium Tantalum Oxide have been reported.

Catalytic and Photocatalytic Mechanisms of Cadmium Tantalum Oxide

General Catalytic Applications

The catalytic properties of Cadmium Tantalum Oxide are rooted in its chemical stability and its capacity to undergo reduction-oxidation (redox) reactions. ontosight.ai These characteristics are fundamental to catalysis, where the material can facilitate a chemical transformation without being consumed in the process. Research has explored its potential use in chemical reactions and for environmental remediation purposes. ontosight.ai The synthesis method, such as solid-state reaction or hydrothermal synthesis, can significantly influence the material's physical and chemical properties, including crystal structure, particle size, and surface area, which in turn affects its catalytic efficacy. ontosight.ai

Photocatalytic Activity for Environmental Remediation and Energy Conversion

Photocatalysis is a process that utilizes light, such as visible or ultraviolet light, to activate a semiconductor catalyst, thereby accelerating chemical reactions like oxidation and reduction. researchgate.net This technology is considered a promising approach for addressing environmental pollution and for converting solar energy into chemical energy. researchgate.netfrontiersin.orgnih.gov Metal oxides, in particular, are often effective photocatalysts for breaking down organic pollutants. mdpi.com The photocatalytic performance of a material is influenced by several factors, including its crystal phase, band gap energy, shape, and surface-to-volume ratio. researchgate.net Tantalum-based semiconductors, including tantalates, are recognized as an important class of photocatalysts. rsc.org

The photocatalytic capability of cadmium-tantalum-based materials has been demonstrated in the degradation of organic pollutants, such as industrial dyes. For instance, nanocubes of cadmium tantalate have shown significantly higher photocatalytic activity for the degradation of methylene (B1212753) blue compared to the same oxide prepared via a solid-state method. rsc.org The enhanced activity is attributed to the larger specific surface area achieved through hydrothermal synthesis. rsc.org

The general process of photocatalytic degradation transforms hazardous organic compounds into less harmful substances like carbon dioxide, water, and inorganic ions. researchgate.netmdpi.com This method is considered environmentally friendly as it utilizes light energy and does not generate secondary pollution. researchgate.net The efficiency of dye degradation is a common metric for assessing the photocatalytic activity of a material. Studies on related cadmium-based photocatalysts show significant degradation percentages for various dyes under light irradiation. nih.govmtroyal.caresearchgate.net For example, the degradation of dyes like Methylene Blue, Methyl Green, and Sunset Yellow has been investigated using various photocatalysts. proquest.comnih.gov The process typically involves suspending the photocatalyst in an aqueous solution of the dye and irradiating it with a light source. unn.edu.ng

Table 1: Examples of Dye Photodegradation by Cadmium-Based and Tantalum-Based Photocatalysts
PhotocatalystTarget PollutantKey FindingReference
Cadmium Tantalate (nanocubes)Methylene BlueDemonstrated significantly higher photocatalytic activity compared to the solid-state synthesized counterpart. rsc.org
Tantalum-doped Cadmium Sulfide (B99878) (CdS)Methylene Blue7 mol% Ta-doped CdS nanoparticles exhibited the highest photocatalytic activity. researchgate.net
La/Cd/PANI BNCMethylene BlueAchieved 92.14% degradation in 5 hours under sunlight. researchgate.net
CdS/TiO2 NanocompositeAcid Blue-29 (AB-29) DyeShowed 84% degradation efficiency after 1.5 hours of visible light irradiation. nih.gov

The band structure of the photocatalyst is critical. The conduction band minimum must be at a more negative potential than the reduction potential of H⁺/H₂, and the valence band maximum must be more positive than the oxidation potential of O₂/H₂O. Tantalum oxide possesses a conduction band minimum that is more negative than many other oxides, providing photogenerated electrons with a higher potential for the hydrogen generation reaction. rsc.org

The crystal structure and morphology of a photocatalyst are fundamental properties that significantly dictate its performance. rsc.orgnih.gov These factors influence the material's band gap, band edge positions, specific surface area, and charge transport properties. rsc.orgnih.gov

For tantalum-based oxides, the crystal structure directly affects the electronic band structure. nih.gov Theoretical calculations on Ta-O-N systems, for example, show that the band gap and band edge positions are determined by interactions between atomic cores and valence electrons, the overlap of valence electronic states, and the localization of these states. nih.gov Different polymorphs of a material can exhibit vastly different photocatalytic activities. nih.gov

Morphology, including particle size and shape, plays a crucial role. Nanostructured materials with high surface areas are generally preferred as they provide more active sites for catalytic reactions. rsc.org A study on cadmium tantalate nanocubes synthesized via a hydrothermal method revealed they had a much larger specific surface area and, consequently, superior photocatalytic activity compared to the bulk material produced by a high-temperature solid-state reaction. rsc.org The synthesis method is therefore a key determinant of the final morphology and efficiency of the photocatalyst. ontosight.ai

Table 2: Influence of Synthesis Method on CdTa2O6 Properties and Performance
Synthesis MethodResulting Morphology/PropertyImpact on Photocatalytic ActivityReference
Hydrothermal SynthesisNanocubes (~15 nm edge), larger specific surface area.Significantly higher photocatalytic activity for methylene blue degradation. rsc.org
Solid-State MethodBulk material, smaller specific surface area.Lower photocatalytic activity compared to hydrothermally synthesized nanocubes. rsc.org

The efficiency of semiconductor photocatalysts can be significantly enhanced by loading them with co-catalysts or through surface modifications. mdpi.comnih.gov

Co-catalysts play several critical roles in a photocatalytic system:

Promoting Charge Separation: They act as trapping sites for photogenerated electrons or holes, which reduces the rate of electron-hole recombination and increases the quantum efficiency. mdpi.comnih.gov

Providing Active Sites: They can lower the activation energy for the surface reactions, such as hydrogen and oxygen evolution in water splitting, by providing dedicated reaction sites. nih.govmdpi.com

Improving Stability: By facilitating the rapid consumption of photogenerated charges, co-catalysts can prevent the photocorrosion or degradation of the semiconductor material itself. nih.govresearchgate.net

Enhancing Selectivity: The choice of co-catalyst can steer the reaction towards a desired product. mdpi.com For example, in the photocatalytic reduction of CO₂ using ZnTa₂O₆, an Ag co-catalyst selectively promoted CO formation, whereas Pt and Au co-catalysts favored H₂ evolution. researchgate.net

Surface modification involves altering the surface chemistry of the photocatalyst to improve its performance. nih.gov This can involve doping the material or modifying its surface with functional groups. doabooks.orgresearchgate.net Doping can adjust the band gap energy, allowing the photocatalyst to absorb a wider range of light. doabooks.org For example, doping hematite (B75146) with tantalum has been shown to significantly improve its photoelectrochemical performance. utexas.edu Surface functionalization can enhance the adsorption of reactant molecules and facilitate charge transfer at the semiconductor-environment interface. researchgate.netrsc.org

Fundamental Photocatalytic Mechanisms

The fundamental mechanism of photocatalysis in a semiconductor like Cadmium Tantalum Oxide involves a series of steps initiated by the absorption of light energy. researchgate.net

Photoexcitation: When the semiconductor photocatalyst is irradiated with light of energy equal to or greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB). This process leaves a positively charged hole (h⁺) in the valence band. researchgate.netnih.gov

Surface Redox Reactions: At the surface, the separated electrons and holes participate in reduction and oxidation reactions with adsorbed species (e.g., water, oxygen, organic pollutants). researchgate.net

Oxidation: The holes (h⁺) in the valence band are powerful oxidizing agents. They can directly oxidize adsorbed organic molecules or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). These radicals are strong, non-selective oxidizing agents that can decompose a wide range of organic pollutants. nih.govnih.gov

Reduction: The electrons (e⁻) in the conduction band are reducing agents. They can react with adsorbed oxygen molecules (O₂) to form superoxide (B77818) radical anions (•O₂⁻). In water splitting, these electrons reduce protons (H⁺) to produce hydrogen gas (H₂). nih.gov

The combination of these reactive oxygen species (ROS), including •OH and •O₂⁻, leads to the progressive breakdown and mineralization of organic pollutants into simpler, less harmful compounds like CO₂ and H₂O. researchgate.netnih.gov

After a comprehensive search for scientific literature focusing on the chemical compound Cadmium Tantalum Oxide (CdTa2O6), it has been determined that there is a significant lack of specific, detailed research findings required to populate the requested article sections. The available information in the public domain does not sufficiently cover the catalytic and photocatalytic mechanisms of CdTa2O6, including its electron-hole separation and recombination dynamics, the generation and role of reactive oxygen species, its electronic band structure, and its photostability and reusability.

Searches for "Cadmium Tantalum Oxide" and "CdTa2O6" have yielded results that are either too general, discussing photocatalysis in broad terms, or that focus on related but distinct chemical compounds. For instance, significant research is available for Copper Tantalum Oxide (CuTa2O6) nih.govfrontiersin.orgfrontiersin.orgnih.govdntb.gov.ua, Cadmium Tantalate with a different stoichiometry (Cd2Ta2O7) researchgate.net, and Cadmium Oxide (CdO) dntb.gov.uajetir.orgdntb.gov.ua. However, per the strict instructions to focus solely on CdTa2O6, this information cannot be used.

Similarly, while general principles of electron-hole dynamics arxiv.orgaps.orgarxiv.orgnih.gov, reactive oxygen species generation nih.govnih.govyoutube.com, band structure theory eurjchem.comrsc.orgresearchgate.netresearchgate.net, and photocatalyst stability are well-documented for other materials, applying these general concepts to CdTa2O6 without specific experimental or theoretical data for the compound itself would be speculative and would not meet the required standard of a scientifically accurate and informative article.

Due to the absence of specific data for Cadmium Tantalum Oxide (CdTa2O6) in the conducted searches, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for each outlined subsection. Further research on this specific compound is needed before a comprehensive article on its photocatalytic properties can be written.

Theoretical and Computational Studies of Cadmium Tantalum Oxide

Density Functional Theory (DFT) for Material Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various material properties from first principles.

Calculation of Electronic Structures and Band Gaps

DFT calculations are crucial for understanding the electronic band structure and band gap of CdTa₂O₆, which are fundamental to its optical and electronic properties. The band gap is a key determinant of a material's suitability for applications such as photocatalysis and optoelectronics.

Different DFT functionals, such as the Generalized Gradient Approximation (GGA) and hybrid functionals (e.g., HSE06), can be used to calculate the electronic structure. While standard functionals like GGA are known to sometimes underestimate band gaps, they can still provide valuable qualitative insights and trends. For instance, in studies of other complex oxides, PBE (a GGA functional) has been shown to give reasonable estimations of band gaps, which can be further refined using corrections like the Hubbard U term (PBE+U). rsc.org Conversely, hybrid functionals like HSE06, while often more accurate for simple semiconductors, have been found to dramatically overestimate the band gaps in some complex oxides. rsc.org

The process involves determining the ground state energy and electron density of the system, from which the band structure—the relationship between the energy and momentum of electrons—is derived. The band gap is the energy difference between the top of the valence band and the bottom of the conduction band. The nature of the band gap (direct or indirect) can also be determined, which has important implications for the material's efficiency in absorbing and emitting light.

Table 1: Comparison of DFT Functionals for Band Gap Calculation in Oxides

FunctionalGeneral PerformancePotential for CdTa₂O₆
GGA (e.g., PBE) Often underestimates band gaps. youtube.comProvides a baseline understanding of the electronic structure.
PBE+U Can improve band gap prediction for strongly correlated systems by adding a Hubbard U term. rsc.orgualberta.caPotentially more accurate than standard GGA if appropriate U values are chosen.
Hybrid (e.g., HSE06) Often provides more accurate band gaps for many semiconductors.May overestimate the band gap, as seen in other complex oxides. rsc.org

Prediction of Vibrational Modes

DFT can be used to calculate the vibrational frequencies of the atoms in the CdTa₂O₆ crystal lattice. These vibrations, known as phonons, are quantized and can be experimentally observed using techniques like Raman and infrared (IR) spectroscopy.

By calculating the forces on the atoms when they are slightly displaced from their equilibrium positions, a force constant matrix can be constructed. The eigenvalues of this matrix correspond to the vibrational frequencies. Comparing the calculated vibrational spectra with experimental data helps to confirm the crystal structure and understand the nature of the chemical bonds within the material. These theoretical predictions can aid in the assignment of experimentally observed spectral features to specific atomic motions. researchgate.netresearchgate.net

High-Throughput Computational Screening for New Materials

High-throughput computational screening, powered by DFT calculations, is a modern approach to accelerate the discovery of new materials. researchgate.netnih.govrsc.org This method involves systematically calculating the properties of a large number of candidate materials from crystallographic databases.

For a material like CdTa₂O₆, this could involve screening for related compounds with potentially enhanced properties. For example, by substituting cadmium or tantalum with other elements, it is possible to search for new compositions with more desirable band gaps for photocatalytic applications or improved stability. The screening process typically involves a series of calculations to assess thermodynamic stability, mechanical stability, and key functional properties like the electronic band gap. nih.gov This computational pre-screening significantly narrows down the number of candidate materials that need to be synthesized and tested experimentally, saving time and resources.

Thermodynamic Modeling of Solid-State Reactions and Phase Evolution

Thermodynamic modeling is essential for understanding the formation and stability of CdTa₂O₆ during solid-state synthesis. Solid-state reactions often involve complex reaction pathways and the potential formation of intermediate or impurity phases. youtube.comresearchgate.net

By calculating the Gibbs free energy of reaction (ΔG) for various possible reactions between the precursor materials (e.g., CdO and Ta₂O₅), the thermodynamically most favorable products can be predicted. nih.gov The "max-ΔG theory" suggests that the product with the largest thermodynamic driving force is the one most likely to form initially. nih.gov However, kinetic factors can also play a significant role. youtube.comnih.gov

Computational thermodynamic modeling can generate phase diagrams that show the stable phases as a function of temperature, pressure, and composition. anl.gov This information is invaluable for designing synthesis routes that favor the formation of the desired CdTa₂O₆ phase while avoiding unwanted byproducts. For instance, understanding the thermodynamics of the tantalum-oxygen system is crucial for controlling the oxidation state of tantalum during synthesis. anl.gov

Recent studies have shown that a threshold for thermodynamic control in solid-state reactions can be identified. When the driving force for the formation of one product exceeds that of all competing phases by a certain amount (e.g., ≥60 meV/atom), the initial product formation can be reliably predicted. nih.gov

Advanced Modeling of Crystal-Structure Transformations

CdTa₂O₆ and related materials can undergo phase transitions under different conditions of temperature and pressure. Advanced computational modeling can be used to study the mechanisms of these crystal-structure transformations.

Methods like molecular dynamics (MD) simulations based on DFT-calculated forces can provide a dynamic picture of how the atoms rearrange during a phase transition. osti.gov These simulations can help to identify the transition pathways and calculate the energy barriers associated with the transformation. Understanding these transformations is important for determining the operational limits of the material and for potentially synthesizing metastable phases with unique properties. For example, DFT-based MD has been used to study porous tantalum pentoxide, demonstrating its utility in understanding complex structural behaviors. osti.gov

Advanced Research Directions and Future Perspectives for Cadmium Tantalum Oxide

Optimization of Synthesis and Processing for Enhanced Performance

The performance of CdTa₂O₆ is intrinsically linked to its structural and morphological characteristics, which are determined by the synthesis and processing methods employed. Optimization in this area is crucial for unlocking the material's full potential. Research has shown that hydrothermal synthesis methods can produce nanocrystals of related cadmium-based oxides at significantly lower temperatures (e.g., 600 °C) compared to traditional solid-state reactions that may require temperatures upwards of 1000 °C. rsc.org This lower-temperature approach can yield nanoparticles with a larger specific surface area, a critical factor for enhancing efficiency in applications like photocatalysis. rsc.org

The goals of synthesis optimization extend beyond just particle size and surface area. Key objectives include scaling up production to achieve higher yields and improving the robustness of the synthesis procedures to ensure reproducibility. scholaris.ca Techniques such as sol-gel processes and metallorganic chemical vapour deposition (MOCVD) are being explored for creating high-quality thin films and nanostructures. illinois.edu A significant challenge in film fabrication is preventing cracking and delamination, especially for thicker films, making the development of advanced deposition techniques a priority. illinois.edu The choice of precursors and the control of reaction kinetics, such as pH and temperature, are critical variables that can be fine-tuned to control the final material properties. mdpi.com

Synthesis MethodTypical TemperatureKey AdvantagesReference
Solid-State Reaction>1000 °CSimple, traditional method rsc.org
Hydrothermal Method~180-600 °CLower temperature, larger specific surface area, better for nanocrystals rsc.org
Sol-GelVariableGood for thin film fabrication illinois.edu
MOCVDVariableControl over film growth and microstructure illinois.edu

Exploration of Doping Strategies for Tailored Properties

Similarly, studies on related compounds provide valuable insights. Doping hematite (B75146) (iron oxide) with tantalum has been found to significantly improve its photoelectrochemical performance. utexas.edu In cadmium ferrite, doping with aluminum enhances photocatalytic activity by increasing the surface area and modifying the crystal structure. researchgate.net The choice of dopant and its concentration can be used to precisely tune the material's electronic band structure and conductivity. mdpi.comutexas.edu This opens up possibilities for creating customized CdTa₂O₆-based materials designed for specific functions.

Dopant TypeEffect on Material PropertiesPotential Application EnhancementReference
Metal Ions (e.g., Ni, Co)Creates oxygen vacancies, narrows bandgap, enhances light absorptionImproved photocatalysis mdpi.comrsc.org
Aluminum (Al)Increases surface area, modifies crystal structureEnhanced photocatalytic activity researchgate.net
Tantalum (Ta)Increases electron density, improves conductivityImproved photoelectrochemical performance utexas.edu
Arsenic (As)Creates acceptor statesSolar cells nrel.gov

Integration of Computational and Experimental Approaches for Predictive Materials Design

The design and discovery of new materials have been revolutionized by the integration of computational modeling with experimental synthesis and characterization. tamu.edu This synergistic approach, often referred to as materials informatics or computational materials design, allows researchers to predict material properties before they are ever synthesized in a lab, dramatically accelerating the development process. tamu.eduresearchgate.net

First-principles calculations, based on density functional theory (DFT), are powerful tools for investigating the electronic structure and defect physics of materials like CdTa₂O₆. aps.org For example, simulations can predict how different dopants will affect the band structure, optical properties, and conductivity of the host material. researchgate.net These computational predictions can then guide experimental efforts, helping researchers to focus on the most promising compositions and synthesis conditions. researchgate.net This integrated workflow establishes crucial links between a material's processing, its underlying structure, and its ultimate performance, enabling a more rational and efficient design of materials with optimized properties. nist.gov

Computational Tool/MethodPurpose in Materials DesignExample ApplicationReference
Density Functional Theory (DFT)Predict electronic structure, defect energies, optical propertiesCalculating the effect of dopants on CdO's bandgap aps.orgresearchgate.net
CALPHAD (CALculation of PHAse Diagrams)Predict thermodynamic stability and phase equilibriaDetermining feasible phase fractions for new alloys researchgate.net
Machine Learning (ML) / Artificial Intelligence (AI)Identify patterns, classify microstructures, guide experimentsRevolutionizing how new materials are investigated and designed tamu.edu

Development of Novel Applications in Optoelectronics and Energy Conversion

The unique electronic and optical properties of CdTa₂O₆ make it a promising candidate for a range of novel applications, particularly in optoelectronics and energy conversion. Tantalum-based oxides are already known for their potential as insulators in electronic devices and for their use in solar energy conversion. rsc.org The ability of materials like CdTa₂O₆ to act as a semiconductor photocatalyst is of significant interest for environmental remediation and sustainable energy production. nih.gov

One major application area is in photocatalysis for the degradation of organic pollutants in water. rsc.org Furthermore, there is great potential in solar-to-chemical energy conversion, such as photoelectrochemical (PEC) water splitting to produce hydrogen fuel. utexas.edusnu.ac.kr Research on related cadmium compounds, such as CdTe, has demonstrated their effectiveness in photovoltaic (solar cell) applications, suggesting a possible avenue for CdTa₂O₆ as well, especially if its properties can be appropriately tuned through doping. nrel.govacs.org The development of nanostructured forms of this material could further enhance performance in these applications by maximizing surface area and optimizing light interaction. rsc.org

Consideration of Cadmium Alternatives and Sustainable Materials Development

A critical consideration in the future development and application of CdTa₂O₆ is the environmental and health impact of cadmium. Cadmium is a heavy metal with known toxicity, and its use is increasingly restricted under global regulations. marketdataforecast.comittcannon.com This has spurred a significant research effort into finding safer, more sustainable alternatives that can offer comparable or superior performance without the associated risks. researchgate.net

The principles of green chemistry and sustainable materials development guide this search. acs.orgacs.org The goal is to design new compounds that replicate the beneficial electronic properties of cadmium-based materials but utilize more environmentally benign elements. Potential replacement cations could include zinc, tin, or bismuth. The development of these alternatives is a key aspect of a circular economy approach, aiming to reduce reliance on hazardous materials and minimize environmental pollution. gjesm.net Research also focuses on sustainable methods for recovering and recycling cadmium from industrial waste to mitigate its environmental footprint. mdpi.com

Cadmium AlternativeRationalePotential ApplicationReference
Zinc-Nickel (Zn-Ni) AlloysGood corrosion resistance, less toxicProtective coatings ittcannon.comresearchgate.net
Tin-Zinc (Sn-Zn) PlatingHigh-performance, cadmium-freeHarsh environment connectors ittcannon.com
Nickel-Tungsten (Ni-W) AlloysHigh hardness and corrosion resistanceAlternative to hard chromium and potentially cadmium coatings researchgate.net
Bio-based PigmentsDerived from renewable sourcesNon-toxic colorants marketdataforecast.com

Q & A

Q. What are the established synthesis methods for CdTa₂O₆, and how do reaction conditions influence phase purity?

CdTa₂O₆ is typically synthesized via solid-state reactions. Stoichiometric mixtures of Cd(NO₃)₂·4H₂O and Ta₂O₅ are heated incrementally (e.g., 400°C → 1000°C) to ensure homogeneous crystallization . Key variables include calcination temperature (≥800°C for phase stability) and grinding intervals to prevent impurity phases. Evidence from Ta₂O₅ synthesis highlights the importance of precursor purity (e.g., 7N Ta₂O₅) to minimize defects .

Q. How is the crystal structure of CdTa₂O₆ characterized, and what techniques validate its rhombohedral/pyrochlore phase?

X-ray diffraction (XRD) and Rietveld refinement are standard for determining lattice parameters. For CdTa₂O₆ derivatives (e.g., Bi₁.₅CdTa₁.₅O₇), synchrotron XRD confirms rhombohedral symmetry with space group R-3m . Pair distribution function (PDF) analysis can resolve local distortions, critical for correlating structure with dielectric properties.

Q. What are the key electronic and dielectric properties of CdTa₂O₆, and how are they measured?

Impedance spectroscopy (1 Hz–1 MHz) measures dielectric constants (ε) and loss tangents (tanδ). For Ta₂O₅-based analogs, ε ranges from 25–50 depending on oxygen vacancy density . Ultraviolet photoelectron spectroscopy (UPS) determines band alignment (e.g., CdTa₂O₆’s conduction band offset relative to Si), which is vital for optoelectronic applications .

Q. How do impurities (e.g., oxygen vacancies, cation disorder) affect CdTa₂O₆’s stability and performance?

Oxygen vacancies in Ta₂O₅ are quantified via X-ray photoelectron spectroscopy (XPS) by deconvoluting O 1s peaks (lattice oxygen vs. vacancy sites) . In CdTa₂O₆, cadmium volatility at high temperatures (>900°C) can induce non-stoichiometry, monitored by thermogravimetric analysis (TGA) coupled with mass spectrometry .

Advanced Research Questions

Q. How can doping (e.g., Nb⁵⁺, W⁶⁺) tune CdTa₂O₆’s optical bandgap and photocatalytic activity?

Substitutional doping (e.g., 5% Nb in Ta sites) reduces bandgaps by ~0.3 eV, as calculated via density functional theory (DFT) and validated by UV-Vis diffuse reflectance. Photocatalytic efficiency is tested using methylene blue degradation under UV irradiation, with incident photon-to-current efficiency (IPCE) ≥12% .

Q. What experimental designs resolve contradictions in reported dielectric constants for CdTa₂O₆ thin films?

Contradictions arise from deposition methods: Sputtered films (e.g., 99.9% Ta₂O₅ targets) yield ε ≈25 due to amorphous phases, while atomic layer deposition (ALD) creates crystalline films with ε ≈40 . Cross-sectional TEM with electron energy loss spectroscopy (EELS) identifies interface oxidation states (Ta⁵⁺ vs. Ta⁴⁺), clarifying dielectric discrepancies .

Q. How do interfacial layers in CdTa₂O₆-based memristors influence resistive switching mechanisms?

Spectromicroscopy (e.g., X-ray absorption near-edge structure, XANES) reveals localized Ta-rich phases (<150 nm) surrounded by stoichiometric Ta₂O₅, creating Schottky barriers at Pt/Ta₂O₅ interfaces. Cyclic voltammetry (1–5 V sweeps) quantifies switching endurance (>10⁶ cycles) and leakage currents (<0.1 µA/cm²) .

Q. What advanced methods assess CdTa₂O₆’s corrosion resistance in aqueous electrolytes?

Electrochemical impedance spectroscopy (EIS) in 0.1M H₂SO₄ tracks oxide layer degradation. For Ta₂O₅, phosphate ion incorporation (from H₃PO₄) enhances passivation, reducing corrosion currents by 3 orders of magnitude (10⁻⁶ → 10⁻⁹ A/cm²) . Similar protocols apply to CdTa₂O₆, with inductively coupled plasma mass spectrometry (ICP-MS) monitoring Cd²⁺ leaching.

Methodological Challenges and Data Analysis

Q. How to optimize sol-gel synthesis for CdTa₂O₆ nanopowders with controlled particle size?

Chelating agents (e.g., acetylacetone) stabilize Ta precursors in ethanol, yielding ~50 nm particles after calcination (600°C, 2h). Dynamic light scattering (DLS) and BET surface area analysis (≥50 m²/g) confirm uniformity .

Q. Why do computational models (DFT, MD) often overestimate CdTa₂O₆’s thermal expansion coefficients?

Discrepancies arise from neglecting anharmonic lattice vibrations. Hybrid functionals (HSE06) with ab initio molecular dynamics (AIMD) simulations at 300–1000 K improve agreement with experimental XRD thermal expansion data (Δα ≈2×10⁻⁶ K⁻¹) .

Tables of Key Data

Property Measurement Technique Typical Value Reference
Dielectric constant (ε)Impedance spectroscopy25–50 (frequency-dependent)
Bandgap (Eg)UV-Vis reflectance3.8–4.2 eV
Thermal stabilityTGA-MSStable to 900°C
Leakage current densityI-V sweeps<0.1 µA/cm² at 1 V

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